molecular formula C21H19N3O2S B2614540 (2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-methylphenyl)amino]prop-2-enenitrile CAS No. 450353-01-2

(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-methylphenyl)amino]prop-2-enenitrile

Cat. No.: B2614540
CAS No.: 450353-01-2
M. Wt: 377.46
InChI Key: VFIHTFQCRIZCKC-FOWTUZBSSA-N
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Description

The compound (2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-methylphenyl)amino]prop-2-enenitrile is a synthetic organic molecule characterized by its complex structure, which includes a thiazole ring, a nitrile group, and various aromatic substituents. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-methylphenyl)amino]prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a 2-aminothiophenol with an α-haloketone under acidic conditions.

    Attachment of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the dimethoxyphenyl group reacts with a halogenated thiazole.

    Formation of the Enamine Nitrile: The final step involves the Knoevenagel condensation of the thiazole derivative with 4-methylphenylamine and malononitrile under basic conditions to form the enamine nitrile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-methylphenyl)amino]prop-2-enenitrile: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogenation catalysts can convert the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary or secondary amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-methylphenyl)amino]prop-2-enenitrile: has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions, particularly those involving thiazole-containing molecules.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a scaffold for further functionalization.

Mechanism of Action

The mechanism of action of (2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-methylphenyl)amino]prop-2-enenitrile depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. For example, if it acts as an enzyme inhibitor, it could bind to the active site, preventing substrate access and thus inhibiting the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-chlorophenyl)amino]prop-2-enenitrile
  • (2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]prop-2-enenitrile

Uniqueness

The unique combination of the thiazole ring, dimethoxyphenyl group, and the enamine nitrile structure in (2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-methylphenyl)amino]prop-2-enenitrile provides distinct electronic and steric properties, which can result in unique biological activities and chemical reactivity compared to its analogs.

This compound

Properties

IUPAC Name

(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-14-4-7-17(8-5-14)23-12-16(11-22)21-24-18(13-27-21)15-6-9-19(25-2)20(10-15)26-3/h4-10,12-13,23H,1-3H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIHTFQCRIZCKC-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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